
5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is a fluorescent dye commonly used in biological and chemical research. This compound is a derivative of fluorescein, a widely used fluorophore, and is known for its ability to permeate cell membranes and covalently attach to intracellular proteins. This property makes it an excellent tool for long-term cell labeling and tracking in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate typically involves the reaction of fluorescein derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a base like pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The compound is then dried and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of carboxyfluorescein.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert the compound into its oxidized form, enhancing its fluorescent properties.
Substitution: The compound can undergo nucleophilic substitution reactions with amines or thiols, forming conjugates useful in labeling applications .
Major Products Formed
The major products formed from these reactions include carboxyfluorescein and its various conjugates, which are widely used in fluorescence microscopy and flow cytometry .
Scientific Research Applications
5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate has numerous applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in cell biology for long-term cell labeling, tracking cell division, and studying cell migration.
Medicine: Utilized in diagnostic assays to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells, aiding in the study of oxidative stress and inflammation.
Industry: Applied in the development of biosensors and diagnostic kits for detecting specific biomolecules .
Mechanism of Action
The compound exerts its effects through its ability to permeate cell membranes and covalently bind to intracellular proteins. Once inside the cell, the diacetate groups are hydrolyzed by intracellular esterases, releasing the fluorescent carboxyfluorescein. This fluorescence can be detected using fluorescence microscopy or flow cytometry, allowing researchers to monitor various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein 3’,6’-diacetate: Another derivative of fluorescein used for similar applications but with different spectral properties.
5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester: A compound with similar cell-permeant properties but used primarily for protein labeling.
Calcein-AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases, used for cell viability assays .
Uniqueness
5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is unique due to its high cell permeability and strong covalent binding to intracellular proteins, making it an excellent choice for long-term cell tracking and labeling applications. Its ability to detect ROS and NO also adds to its versatility in various research fields .
Properties
CAS No. |
127770-45-0 |
|---|---|
Molecular Formula |
C26H18Cl2O9 |
Molecular Weight |
545.321 |
IUPAC Name |
acetic acid;(6/'-acetyloxy-2/',7/'-dichloro-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/'-yl) acetate |
InChI |
InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |
InChI Key |
CBUKZVAKWALPOA-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |
Synonyms |
3’,6’-Bis(acetyloxy)-2’,7’-dichloro-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


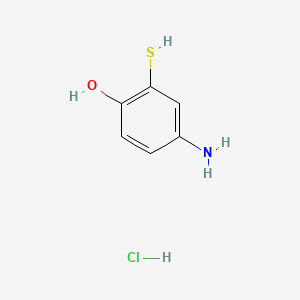
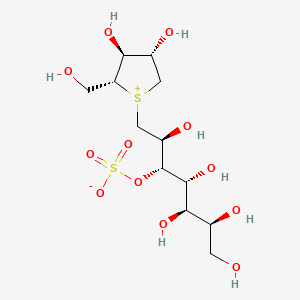
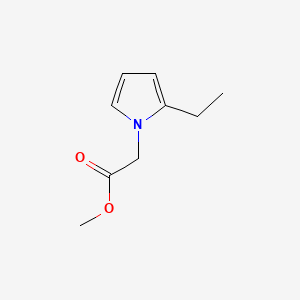
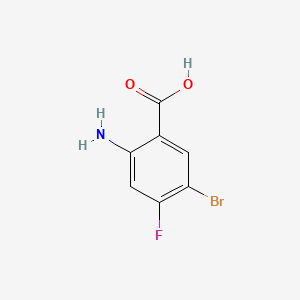
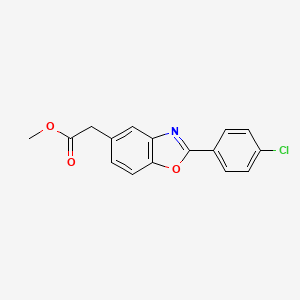
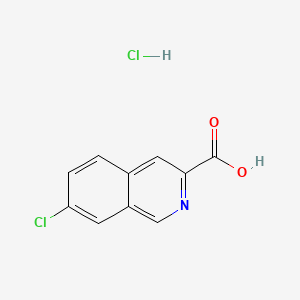
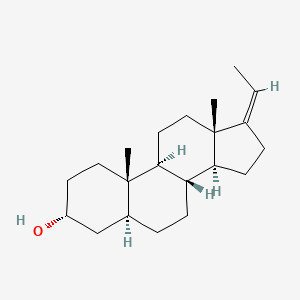
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
